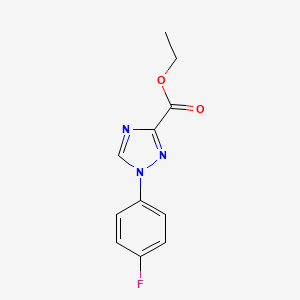

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole ring substituted with a 4-fluorophenyl group at the N1 position and an ethyl carboxylate ester at the C3 position. The fluorine atom on the phenyl ring enhances electronegativity, influencing the compound’s electronic properties and interaction with biological targets.

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAZXQCELZVSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-fluorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with triethyl orthoformate and ammonium acetate to yield the triazole ring. The final product is obtained after esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate is characterized by its triazole ring, which is known for its ability to interact with biological targets. The presence of the fluorophenyl group enhances its binding affinity and specificity for certain enzymes and receptors. Its molecular formula is , with a molecular weight of approximately 221.21 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that compounds with triazole rings can inhibit enzymes involved in microbial growth, making them candidates for antimicrobial agents. The specific interactions of this compound with microbial targets are under investigation to elucidate its efficacy against various pathogens .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis. Its mechanism may involve the modulation of specific signaling pathways critical for cancer cell survival.

Agricultural Applications

The compound's antimicrobial properties extend to agricultural uses:

- Pesticides and Herbicides : this compound has potential applications as a pesticide or herbicide due to its ability to inhibit microbial growth and possibly affect plant pathogens. Research is ongoing to explore its effectiveness in agricultural settings.

Material Science

In material science, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : It is used as a scaffold in the synthesis of more complex organic molecules. The unique functional groups present allow for various chemical modifications that can lead to new materials with desirable properties .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of this compound derivatives revealed promising antimicrobial activity against several bacterial strains. The mechanism was attributed to the inhibition of specific enzymes critical for bacterial growth. This study highlights the compound's potential as a lead candidate for developing new antibiotics .

Case Study 2: Anticancer Research

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The research indicated that the compound could induce apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it often inhibits enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity. The triazole ring is crucial for its interaction with metal ions and other cofactors, which are essential for enzyme function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Electron-withdrawing groups (EWGs) : The 4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, favoring receptor binding . In contrast, the nitro group in Ethyl 1-(4-nitrophenyl)-5-oxo-triazole-3-carboxylate increases polarity and melting points but reduces bioavailability .

- Halogenated substituents: Dichlorophenyl and trichloromethyl groups in fenchlorazole enhance herbicidal activity but confer carcinogenicity (H350) and environmental toxicity (H410) .

- Heteroaromatic substituents : Pyridinyl and pyrimidinyl groups (e.g., ) improve solubility and antiproliferative efficacy by facilitating π-π stacking with DNA .

Key Insights :

Biological Activity

Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate is a triazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H10FN3O2

- CAS Number: 1613022-95-9

This compound features a triazole ring that is crucial for its biological interactions. The presence of the fluorophenyl group enhances its binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Hydrazide: Ethyl 4-fluorobenzoate is reacted with hydrazine hydrate.

- Cyclization: The hydrazide undergoes cyclization with triethyl orthoformate and ammonium acetate to form the triazole ring.

- Esterification: The final product is obtained through esterification with ethanol under acidic conditions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The following table summarizes its activity:

| Microorganism | Activity | Notes |

|---|---|---|

| Gram-positive bacteria | Moderate to High | Effective against strains like Staphylococcus aureus |

| Gram-negative bacteria | Moderate | Notably active against Escherichia coli |

| Fungal strains | Inactive | Minimal to no activity observed |

Research indicates that modifications in the substituent groups can significantly alter the compound's efficacy against these pathogens .

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. The following table presents the IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| HepG-2 (Liver Cancer) | <25 | Potent |

| MCF-7 (Breast Cancer) | <25 | Potent |

| PC-3 (Prostate Cancer) | >50 | Moderate |

| HCT-116 (Colorectal) | >50 | Moderate |

The anti-proliferative effects are largely attributed to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation .

The mechanism of action for this compound involves:

- Enzyme Inhibition: The compound binds to active sites on enzymes, inhibiting their function. This is particularly significant in both antimicrobial and anticancer applications.

- Metal Ion Interaction: The triazole ring interacts with metal ions that are crucial for enzyme activity, further enhancing its inhibitory effects .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antibacterial Efficacy Study:

- Anticancer Research:

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate, and how do reaction conditions affect yield?

The compound is typically synthesized via cyclocondensation or one-pot reactions. For example, refluxing intermediates like ethyl oxalyl chloride with aminopyridine derivatives in tetrahydrofuran (THF) under controlled temperature (e.g., 0°C to reflux) yields the target compound . Catalytic methods using ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) in ethanol/water at room temperature can improve reaction efficiency, reducing time and increasing yields compared to thermal methods . Optimization involves adjusting solvent polarity, catalyst loading, and monitoring reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- NMR : - and -NMR confirm substituent positions and electronic environments (e.g., fluorophenyl protons at δ ~7.2 ppm, ester carbonyl at δ ~165 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing intermolecular interactions like N–H⋯O hydrogen bonds and dihedral angles between aromatic rings (e.g., 84.84° between triazole and fluorophenyl planes) . Disorder in crystal packing, as seen in cyclohexene derivatives, requires restrained refinement for accurate modeling .

Q. How is purity assessed, and what analytical methods validate synthetic success?

- HPLC/LC-MS : Quantifies purity and detects byproducts (e.g., ethyl oxalate byproducts during esterification) .

- Elemental analysis : Validates molecular formula (C₁₁H₁₀FN₃O₂) with <0.3% deviation .

- Melting point consistency : Sharp melting points (e.g., 150–152°C) confirm crystallinity and absence of polymorphs .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this triazole derivative?

Substitution at positions 1 (4-fluorophenyl) and 3 (ester) modulates activity. For example:

- Position 1 : Fluorine enhances lipophilicity and bioavailability via hydrophobic interactions .

- Position 3 : Ester groups improve membrane permeability but can be hydrolyzed to carboxylic acids in vivo for target binding . SAR studies compare derivatives like ethyl 5-(4-fluorophenyl)-2,4-dihydrotriazole-3-thione, where thione substitution increases antimicrobial potency .

Q. How do computational methods model target interactions and pharmacokinetics?

- Docking studies : Triazole rings coordinate with metalloenzyme active sites (e.g., cytochrome P450) via π-π stacking and hydrogen bonding .

- QSAR models : Predict logP (~2.8) and polar surface area (TPSA ~65 Ų) to optimize absorption and BBB penetration .

- Molecular dynamics : Simulate conformational stability (e.g., dihedral angles between triazole and fluorophenyl groups) under physiological conditions .

Q. What experimental strategies resolve contradictions in biological data (e.g., varying IC₅₀ values)?

- Dose-response standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Metabolite profiling : LC-MS identifies active metabolites (e.g., hydrolyzed carboxylate forms) that may contribute to discrepancies .

- Crystallographic validation : Compare ligand-bound vs. unbound protein structures to confirm binding modes .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Dihedral angle (triazole/fluorophenyl) | 84.84° | |

| Hydrogen bonds | N4–H⋯O2 (2.89 Å) |

Q. Table 2: Synthetic Yield Optimization

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Ionic liquid catalysis | [TMDPH₂]²⁺[SO₄]²⁻, H₂O/EtOH | 85 | |

| Thermal cyclization | THF, reflux | 67 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.